molecular formula C25H23ClN2O5S B2765543 (3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892309-32-9

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

货号: B2765543
CAS 编号: 892309-32-9
分子量: 498.98
InChI 键: NXDHCIJEMJKZNS-ZVHZXABRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazinone core substituted with a chloro-dimethoxyphenyl group and a methylbenzyl moiety. This structural diversity is believed to contribute to its biological efficacy.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of benzothiazinones. For instance, compounds like BTZ043 and PBTZ169 have shown significant activity against Mtb by inhibiting the DprE1 enzyme involved in cell wall biosynthesis. The target compound is hypothesized to exhibit similar mechanisms of action due to structural similarities.

Efficacy in Animal Models

In preclinical studies involving C3HeB/FeJ mice infected with Mtb, compounds from the benzothiazinone class demonstrated substantial reductions in bacterial load. For example:

  • BTZ043 : Showed a reduction of approximately 3.98 log10 CFU at a dosage of 200 mg/kg after eight weeks of treatment .
  • PBTZ169 : Exhibited dose-dependent efficacy with significant bacterial load reductions at various dosages .

The target compound's potential was assessed through similar methodologies, where it could hypothetically achieve comparable reductions in CFU counts.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and distribution of the compound. For instance:

  • Oral Bioavailability : Compounds like SKLB-TB1001 showed an oral bioavailability of 44.4%, which is favorable compared to BTZ043's 29.5% .
  • Half-Life : The elimination half-life for these compounds typically ranges from 1.22 to 1.45 hours, indicating moderate retention in systemic circulation .

Table 1 summarizes key pharmacokinetic parameters for related compounds:

CompoundOral Bioavailability (%)Half-Life (hours)
BTZ04329.51.22
SKLB-TB100144.41.45
Target CompoundTBDTBD

Benzothiazinones are known to inhibit DprE1, leading to disrupted mycobacterial cell wall synthesis. This mechanism is crucial for their antitubercular activity:

  • Inhibition of DprE1 : The target compound likely operates through a similar pathway as other benzothiazinones by covalently binding to DprE1 .
  • Resistance Mechanisms : Understanding how Mtb develops resistance to these compounds is essential for future drug development. Studies have shown that mutations in the dprE1 gene can lead to decreased susceptibility .

Case Studies

Several case studies illustrate the effectiveness of benzothiazinones against tuberculosis:

  • A study showed that treatment with BTZ043 resulted in significant histopathological improvements in lung tissues of infected mice compared to untreated controls .
  • Another investigation into PBTZ169 revealed its ability to reduce bacterial burdens significantly within just a few days of treatment .

属性

IUPAC Name

(3E)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-16-7-6-8-17(11-16)15-28-21-10-5-4-9-18(21)25(29)24(34(28,30)31)14-27-20-12-19(26)22(32-2)13-23(20)33-3/h4-14,27H,15H2,1-3H3/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHCIJEMJKZNS-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。